2-(1-Ethylpropyl)piperidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

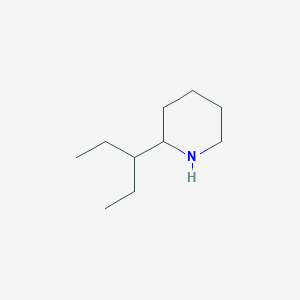

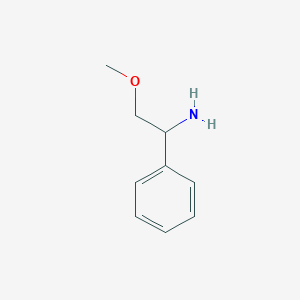

“2-(1-Ethylpropyl)piperidine” is a chemical compound with the empirical formula C10H21N and a molecular weight of 155.28 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

The molecular structure of “2-(1-Ethylpropyl)piperidine” consists of a piperidine ring with an ethylpropyl side chain . The SMILES string representation is CCC(CC)C1CCCCN1 .Physical And Chemical Properties Analysis

“2-(1-Ethylpropyl)piperidine” is a solid compound . More specific physical and chemical properties were not found in the search results.Aplicaciones Científicas De Investigación

Phytochemical Potentiator of Antibiotics : Piperine, an isomer of 1-piperoyl-piperidine, has been found to enhance the effectiveness of antibiotics like ciprofloxacin against Staphylococcus aureus, including methicillin-resistant strains. This is attributed to its role in inhibiting bacterial efflux pumps (Khan et al., 2006).

Analytical Chemistry : Piperidine derivatives have been characterized using various analytical techniques like gas chromatography and nuclear magnetic resonance spectroscopy. These studies contribute to the field of analytical chemistry, particularly in identifying and analyzing psychoactive substances (De Paoli et al., 2013).

Synthesis of Alkaloids : Piperidine derivatives are used in asymmetric syntheses of various alkaloids. The synthesis of all four stereoisomers of 2-(2,3-dihydroxypropyl)piperidine demonstrates the chemical versatility and importance of piperidine in synthetic organic chemistry (Takahata et al., 1999).

Enantioselective Synthesis : The compound 2-piperidineethanol has been used as a starting material for the enantioselective synthesis of various natural and synthetic compounds. This highlights the role of piperidine derivatives in stereochemistry and drug development (Perdicchia et al., 2015).

Antimicrobial Activities : Certain piperidine derivatives have shown potential as antimicrobial agents. For instance, (2Z)-4,6-diphenyl-N-((2-(piperidin-1-yl)ethyl]-2H-1,3-thiazin-2-imino hydrochloride has exhibited moderate antimicrobial activities against various bacterial strains (Ovonramwen et al., 2019).

Polymer Science : Piperidine derivatives have been used in the synthesis of hyperbranched polymers. For example, 1-(3-phenoxypropyl)piperidine-4-one was used as a monomer in the production of a hyperbranched polymer with 100% degree of branching (Sinananwanich et al., 2009).

Glutamate Receptors and Long-term Potentiation : A drug derivative of 1-(1,3-benzodioxol-5-ylcarbonyl)piperidine was found to facilitate glutamatergic transmission in the brain, influencing the induction of long-term potentiation in the hippocampus of rats. This has implications for understanding memory and learning processes (Stäubli et al., 1994).

Propiedades

IUPAC Name |

2-pentan-3-ylpiperidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N/c1-3-9(4-2)10-7-5-6-8-11-10/h9-11H,3-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDIGSSBTCZVWBL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C1CCCCN1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Pentan-3-yl)piperidine | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{2-[(2-anilino-2-oxoethyl)thio]-1H-imidazol-1-yl}-N-(2-thienylmethyl)benzamide](/img/structure/B2834630.png)

![5-chloro-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methoxybenzenesulfonamide](/img/structure/B2834633.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2834636.png)

![Methyl 3-bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B2834644.png)